5-Cyanoindole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

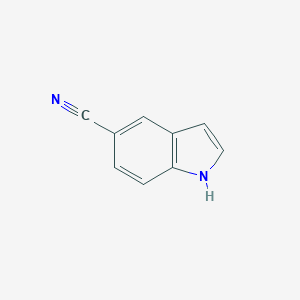

Structure

2D Structure

属性

IUPAC Name |

1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYLDEVWYOFIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 | |

| Record name | 5-cyanoindole | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91201-84-2 | |

| Record name | 1H-Indole-5-carbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40166477 | |

| Record name | Indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-24-2 | |

| Record name | Indole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15861-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015861242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 5-Cyanoindole?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 5-Cyanoindole (CAS No: 15861-24-2), a key heterocyclic building block in medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource for professionals engaged in research and development.

Core Chemical and Physical Properties

This compound, also known as Indole-5-carbonitrile, is a white to slightly yellow crystalline powder.[1][2] It is a stable compound under normal temperatures and pressures but may discolor upon exposure to light.[2] It is sensitive to air and light, necessitating storage in a dark, inert atmosphere at room temperature or cooler (0-6°C).[1][2][3]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆N₂ | [4][5] |

| Molecular Weight | 142.16 g/mol | [4][5] |

| Melting Point | 106-108 °C | [1][6][7] |

| Boiling Point | 249.72 °C (estimate) - 350 °C | [1][3][8] |

| Density | 1.1777 - 1.24 g/cm³ (estimate) | [1][8][9] |

| pKa | 15.62 ± 0.30 (Predicted) | [1][2][9] |

| UV Maximum (λmax) | 276 nm (in Methanol) | [1][10] |

| Flash Point | 121.9 °C | [3][8][9] |

| Water Solubility | Insoluble | [1][9][11] |

| Solubility in Organic Solvents | Soluble in Chloroform, Hexane, Methanol (B129727), Ethanol, and Acetone.[1][2][9][11] | [1][2][9][11] |

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis. The presence of the cyano group enhances its reactivity, making it a valuable precursor for a variety of complex molecules.[12] It is notably used as a key starting material for the synthesis of the antidepressant drug Vilazodone.[11][13]

Its applications in chemical synthesis are extensive, including:

-

The preparation of novel dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ), which are potential treatments for metabolic syndrome and insulin-dependent diabetes mellitus.[1][4]

-

The silver and L-proline co-catalyzed three-component coupling reaction for the synthesis of dihydroisoquinolines.[1][4]

-

The chemoselective and regioselective preparation of benzoyl indoles.[1][4]

-

The palladium-catalyzed ring-expansion reaction with alkynes to form 4,5-dihydrocyclopenta[c]quinolines.[1][4]

-

The hydroarylation of alkynes using an indium bromide catalyst to produce vinylindoles.[1][4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

Synthesis of this compound

Two primary synthetic routes are detailed here: a lab-scale synthesis from 5-bromoindole (B119039) and a commercial-scale synthesis from 3-methyl-4-nitrobenzonitrile (B1363978).

Method 1: Synthesis from 5-Bromoindole

This method involves a cyanation reaction of 5-bromoindole using cuprous cyanide.[8][11]

Protocol:

-

In a round-bottomed flask equipped with a Soxhlet extractor, add 5-bromoindole (e.g., 19.6 g, 0.1 mol) and N-methylpyrrolidine (200 mL).[8][11]

-

Add cuprous cyanide (9.5 g, 0.106 mol).[11]

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

Add 20 mL of ammoniacal liquor and stir.[8]

-

Extract the product with n-hexane (2 x 30 mL).[8]

-

Combine the organic layers and concentrate the solvent under reduced pressure.[8]

-

Crystallize the crude product from the refrigerator for 2 hours.[8]

-

Collect the solid by suction filtration to obtain this compound.[8]

Synthesis of this compound from 5-bromoindole.

Method 2: Commercial Scale Synthesis

This approach utilizes a modified Leimgruber-Batcho indole (B1671886) synthesis, offering a more environmentally friendly and economically viable route that avoids toxic cyanides.[9]

Protocol:

-

Dissolve 3-methyl-4-nitrobenzonitrile (6.3 kg) in methylene (B1212753) dichloride (14 L) and N,N-dimethylformamide dimethyl acetal (B89532) (18 L).[9]

-

Heat the mixture to 50-55 °C and maintain for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Concentrate the reaction mixture under reduced pressure at a temperature below 50 °C.[9]

-

Charge the residue with methanol (90 L) and acetic acid (61 L).[9]

-

Cool the mixture to 0 °C and add iron powder lot-wise.[9]

-

Heat the reaction mixture again to 50-55 °C for 8 hours, monitoring by TLC.[9]

-

Cool the mixture to room temperature, filter the mass, and wash with methanol.[9]

-

Concentrate the organic layer and add ethyl acetate (B1210297) (135 L).[9]

-

Stir at room temperature for 3 hours to precipitate the solid.[9]

-

Collect the product by filtration, wash with n-hexane, and dry at 50 °C for 6 hours to afford pure this compound.[9]

Purification Protocol

A common and effective method for the purification of this compound is recrystallization.[1][10]

Protocol:

-

Add enough water to induce crystallization and then cool the solution.[1][10]

-

Recrystallize the solid directly from aqueous ethanol.[1][10]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are standard techniques for confirming the structure of this compound.

-

¹H NMR (400 MHz, CDCl₃, δ ppm): 8.67 (br, 1H, N-H), 7.99 (s, 1H), 7.50-7.40 (m, 2H), 7.36-7.32 (m, 1H), 6.67-6.60 (m, 1H).[9]

-

¹³C NMR (100 MHz, CDCl₃, δ ppm): 137.59, 127.76, 126.58, 126.52, 124.97, 120.98, 112.12, 103.54, 102.88.[9]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The nitrile stretching vibration (C≡N) is a characteristic peak and has been shown to be a sensitive probe of the local solvent environment.[4][10] A study involving Fourier transform infrared spectroscopy (FTIR) and two-dimensional infrared (2D-IR) spectroscopy has demonstrated the existence of Fermi resonance in this compound.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): The mass spectrum shows a prominent molecular ion peak at m/z = 142, corresponding to the molecular weight of the compound.

-

Major Fragments: The most significant fragment ions are observed at m/z = 115 and 88. A plausible fragmentation pathway involves the loss of HCN (27 Da) from the molecular ion to give the fragment at m/z = 115.

Biological Context: PPAR Signaling Pathway

This compound is a critical precursor for the synthesis of PPARα/γ dual agonists.[1][4] Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism. The general signaling pathway is as follows:

-

A PPAR agonist (a derivative of this compound) binds to and activates the PPAR protein.

-

The activated PPAR forms a heterodimer with the Retinoid X Receptor (RXR).

-

This PPAR-RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.

-

This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid oxidation and glucose metabolism, thereby exerting its therapeutic effects.

Simplified PPAR signaling pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The structure of this compound in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 5-Cyano indole, 99% 15861-24-2 India [ottokemi.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Solvent Dependence of Cyanoindole Fluorescence Lifetime - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-5-carbonitrile 99% | 15861-24-2 [sigmaaldrich.com]

- 13. This compound | 15861-24-2 [chemicalbook.com]

5-Cyanoindole: A Core Technical Guide for Researchers

Introduction: 5-Cyanoindole is a heterocyclic aromatic organic compound that serves as a vital building block in the synthesis of more complex molecules.[1] Its indole (B1671886) core structure is a prevalent motif in numerous biologically active compounds, making it a molecule of significant interest in medicinal chemistry and drug development. This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, and key applications, with a focus on its role in the development of therapeutics. It is particularly recognized as a key intermediate in the synthesis of the antidepressant drug Vilazodone (B1662482).[2]

Chemical and Physical Properties

This compound is typically a white to light yellow or brown crystalline powder.[1][3][4] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol, methanol, and chloroform.[1][5]

| Property | Value | Reference |

| CAS Number | 15861-24-2 | [3][4][5][6][7] |

| Molecular Formula | C₉H₆N₂ | [3][4][5][6] |

| Molecular Weight | 142.16 g/mol | [3][4][5] |

| Alternate Names | Indole-5-carbonitrile, 1H-Indole-5-carbonitrile | [4][6] |

| Appearance | Off-white to brown powder | [3] |

| Melting Point | 106-109 °C | [6] |

| Boiling Point | 350 °C at 760 mmHg | [6] |

| Density | 1.24 g/cm³ | [6] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. One common industrial method involves the cyanation of 5-bromoindole (B119039). This method avoids the use of more toxic reagents and is scalable.

Experimental Protocol: Synthesis from 5-Bromoindole

This protocol describes a simple and efficient method for the synthesis of this compound from 5-bromoindole using cuprous cyanide.

Materials:

-

5-bromoindole

-

Cuprous cyanide (CuCN)

-

N-methylpyrrolidine (NMP) or Dimethylformamide (DMF)

-

Ammonia (B1221849) solution

-

n-hexane

Procedure:

-

In a round-bottom flask, dissolve 19.6g (0.1 mol) of 5-bromoindole in 200 mL of N-methylpyrrolidine.

-

Add 9.5g of cuprous cyanide to the solution.

-

Heat the mixture to 85°C and allow it to reflux overnight with stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding 20 mL of ammonia solution and continue stirring.

-

Extract the product with n-hexane (2 x 30 mL).

-

Combine the organic layers and concentrate the solvent under reduced pressure.

-

Crystallize the crude product from the refrigerator (2h).

-

Filter the resulting solid to obtain this compound.

This method can yield up to 98.6% of the final product.

Caption: A flowchart illustrating the synthesis of this compound.

Applications in Drug Development

This compound is a versatile precursor for a range of pharmaceutical compounds, including those developed for neurological and inflammatory conditions.[1]

Key Intermediate for Vilazodone

A primary application of this compound is in the synthesis of Vilazodone, an antidepressant.[2] It serves as the starting material for constructing a key intermediate, 3-(4-chlorobutyl)-5-cyanoindole.

Experimental Protocol: Synthesis of 3-(4-chlorobutyl)-5-cyanoindole

Materials:

-

This compound

-

1-bromo-4-chloro-2-butene

-

Tetrahydrofuran (B95107) (THF)

-

Zinc powder

Procedure:

-

Add 14.2g of this compound and 17.0g of 1-bromo-4-chloro-2-butene to a reaction vessel.

-

Add 500ml of tetrahydrofuran and stir until all solids are completely dissolved.

-

Add 3g of zinc powder to the solution.

-

Stir the reaction mixture for 6 hours at 25°C.

-

Upon completion, filter the reaction mixture to obtain a tetrahydrofuran solution of 3-(4-chlorobutyl-2-alken-1-yl)-5-cyanoindole.

-

This intermediate is then subjected to catalytic hydrogenation to reduce the double bond, yielding 3-(4-chlorobutyl)-5-cyanoindole.

Caption: Pathway for synthesizing a key Vilazodone intermediate.

Role as an Enzyme Inhibitor

This compound is described as an enzyme inhibitor, although specific targets are not extensively detailed in the literature.[7][8] Its potential inhibitory activity makes it a candidate for screening in various enzyme inhibition assays.

General Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme.

Materials:

-

Target enzyme

-

Substrate for the enzyme

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (optimized for pH and ionic strength for the target enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer.

-

Enzyme Addition: Add the target enzyme to the wells of the 96-well plate. Include control wells with no inhibitor.

-

Pre-incubation: Add the this compound dilutions to the enzyme-containing wells and pre-incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

-

Data Acquisition: Measure the rate of product formation or substrate depletion over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: A generalized workflow for conducting an enzyme inhibition assay.

Involvement in Signaling Pathways

Direct interactions of this compound with cellular signaling pathways have not been extensively characterized. Its biological relevance is primarily understood through the action of the molecules synthesized from it.

Indirect Role via Vilazodone's Mechanism of Action

Vilazodone, synthesized from this compound, is a serotonin (B10506) (5-HT) reuptake inhibitor and a partial agonist of the 5-HT₁ₐ receptor. Its therapeutic effect is believed to stem from the enhancement of serotonergic activity in the central nervous system. This mechanism involves the modulation of key signaling pathways regulated by serotonin.

The signaling cascade initiated by Vilazodone's action on the 5-HT₁ₐ receptor can lead to downstream effects on gene expression and neuronal function, which are central to its antidepressant effects. Therefore, this compound contributes indirectly to the modulation of these pathways by serving as an essential precursor to the final active pharmaceutical ingredient.

Caption: this compound as a precursor to Vilazodone's signaling effects.

Conclusion

This compound is a compound of considerable utility in synthetic and medicinal chemistry. Its established role as a precursor to important pharmaceuticals, such as Vilazodone, underscores its value to researchers and drug development professionals. The methodologies and data presented in this guide offer a comprehensive technical overview to support further investigation and application of this versatile molecule.

References

- 1. CN107501159B - Synthesis method of vilazodone intermediate 3- (4-chlorobutyl) -5-cyanoindole - Google Patents [patents.google.com]

- 2. Page loading... [guidechem.com]

- 3. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]

- 4. goldbio.com [goldbio.com]

- 5. This compound | 15861-24-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physical and Chemical Properties of 5-Cyanoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical appearance and solubility of 5-Cyanoindole (CAS No: 15861-24-2), a key intermediate in pharmaceutical synthesis. The information presented herein is curated to support research and development activities by providing reliable data and standardized experimental protocols.

Core Physical and Chemical Properties

This compound, with the molecular formula C₉H₆N₂, is an aromatic heterocyclic organic compound.[1][2] Its structure consists of a fused bicyclic system of benzene (B151609) and a pyrrole (B145914) ring, with a nitrile (-C≡N) group substituted at the fifth position.[1][3] This compound serves as a crucial building block in the synthesis of various pharmaceutical agents.[1][4]

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 15861-24-2 | [1][2][5] |

| Molecular Formula | C₉H₆N₂ | [5] |

| Molecular Weight | 142.16 g/mol | [6][5][7][8] |

| Melting Point | 106-108 °C | [4][6][5][9] |

| Boiling Point | 249.72 °C (rough estimate) to 350 °C at 760 mmHg | [9] |

| Density | ~1.18 - 1.24 g/cm³ (estimate) | [4] |

| pKa | 15.62 ± 0.30 (Predicted) | [1][6] |

| Flash Point | 121.9 °C | [10] |

Physical Appearance

This compound is a solid at room temperature.[7] Its appearance is consistently described as a crystalline powder.[6][5] The color can range from white to off-white, cream, light yellow, light orange, or even light brown.[1][4][6][7][9][11][12] The compound may discolor upon exposure to light, and it is noted to be sensitive to both air and light.[1][6][5]

Table 2: Physical Appearance of this compound

| Characteristic | Description | Source(s) |

| Physical State | Crystalline Powder / Solid | [1][4][6][5][7][9] |

| Color | White to light yellow, cream, light orange, or light brown | [1][4][6][7][9][11][12] |

| Odor | Faint odor | [1] |

| Sensitivity | Air & Light Sensitive | [6][5] |

Solubility Profile

The solubility of this compound is a critical parameter for its use in synthesis and formulation. Based on available data, it exhibits poor solubility in water but is soluble in several common organic solvents.[1][6][5]

Table 3: Solubility of this compound in Various Solvents

| Solvent | Solubility | Source(s) |

| Water | Insoluble / Sparingly Soluble | [1][6][5][10] |

| Methanol | Soluble / Freely Soluble | [6][5][9][10][12] |

| Ethanol | Soluble | [1] |

| Chloroform | Soluble | [6][5][10] |

| Hexane | Soluble | [6][5][10] |

| Acetone | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (703.43 mM) | [7] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the physical appearance and solubility of this compound.

This protocol outlines a systematic approach for the visual and instrumental characterization of the physical appearance of a solid compound like this compound.

Objective: To accurately describe the physical state, color, and morphology of this compound.

Materials:

-

This compound sample

-

Spatula

-

White viewing surface or watch glass

-

Microscope (optional, for morphology)

-

Melting point apparatus

Procedure:

-

Sample Preparation: Place a small, representative sample of this compound onto a clean, dry, white viewing surface.

-

Color Determination: Observe the color of the bulk powder under a consistent, full-spectrum light source. Record the color using standardized descriptors (e.g., off-white, pale yellow).[13]

-

Physical State and Form: Note the physical state (solid) and form (e.g., crystalline powder, amorphous solid).[4][11]

-

Morphology (Optional): If detailed crystal structure is required, examine a small portion of the sample under a microscope. Note the crystal habit (e.g., needles, plates).

-

Odor: Carefully waft the vapors from the sample towards your nose to detect any characteristic odor.[13] Do not directly inhale.

-

Melting Point: Determine the melting point range using a calibrated melting point apparatus. This also serves as an indicator of purity.[13] A sharp melting range (within 1-2 °C) is indicative of a pure compound.[13]

-

Documentation: Record all observations systematically.

This protocol provides a method for determining the qualitative and semi-quantitative solubility of this compound in various solvents. The shake-flask method is a widely accepted technique for determining equilibrium solubility.[14]

Objective: To determine the solubility of this compound in water and a range of organic solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, DMSO, chloroform, hexane)

-

Vials or test tubes with closures

-

Vortex mixer or shaker bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Qualitative Assessment:

-

Place approximately 1-5 mg of this compound into a series of labeled test tubes.

-

Add 1 mL of each test solvent to the respective tubes.

-

Vigorously shake or vortex each tube for 60 seconds.[15]

-

Visually observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[15]

-

-

Quantitative Determination (Shake-Flask Method): [14]

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker bath for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., PTFE syringe filter).[14]

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.[14] A calibration curve with standards of known concentrations must be prepared for accurate quantification.

-

Data Reporting: Express the solubility in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[14]

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for solubility determination and the logical relationship of this compound's properties.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 15861-24-2 [chemnet.com]

- 3. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 4. 5-Cyano indole, 99% 15861-24-2 India [ottokemi.com]

- 5. This compound | 15861-24-2 [chemicalbook.com]

- 6. This compound CAS#: 15861-24-2 [m.chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-cyano Indole C9h6n2 at 21500.00 INR in Mumbai, Maharashtra | Seema Biotech [tradeindia.com]

- 10. 5-cyano indole [chembk.com]

- 11. This compound, 99% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. getchem.com [getchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. chem.ws [chem.ws]

The Synthesis and Significance of 5-Cyanoindole: A Technical Guide

Introduction: 5-Cyanoindole is a pivotal heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug development. Characterized by an indole (B1671886) scaffold with a nitrile group at the 5-position, this molecule serves as a crucial building block for a variety of pharmacologically active agents. Its discovery and the subsequent development of diverse synthetic routes have paved the way for its application in modern therapeutics, most notably in the synthesis of the antidepressant vilazodone (B1662482). This technical guide provides an in-depth overview of the discovery and historical synthesis of this compound, detailed experimental protocols for key synthetic methods, and an exploration of its role in pharmacology, including the relevant signaling pathways.

Discovery and Historical Synthesis

The synthesis of this compound traces back to the mid-20th century, with early methods focusing on the modification of the indole core. One of the earliest reports is attributed to Thesing, Semler, and Mohr in 1962. Over the years, several classical indole syntheses have been adapted for the preparation of this compound, each with its own advantages and limitations. The most prominent historical methods include the Fischer indole synthesis, the Rosenmund-von Braun reaction, and the Leimgruber-Batcho synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, is a cornerstone of heterocyclic chemistry.[1] It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone to form a phenylhydrazone, which then undergoes a[2][2]-sigmatropic rearrangement to yield the indole.[3] For the synthesis of this compound, p-cyanophenylhydrazine is the key starting material.[4] While effective, this method can have limitations related to the stability of the starting materials and the harsh acidic conditions, which can lead to lower yields for certain substrates.[4]

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction provides a direct method for introducing a nitrile group onto an aromatic ring. This reaction typically involves the treatment of an aryl halide with a cyanide source, often cuprous cyanide (CuCN), at elevated temperatures.[5] In the context of this compound synthesis, 5-bromoindole (B119039) is a common precursor. This method is advantageous for its directness but often requires high reaction temperatures and can be sensitive to the substrate's functional groups.[6]

Leimgruber-Batcho Indole Synthesis

Developed in the 1970s, the Leimgruber-Batcho synthesis offers a versatile and high-yielding route to indoles from o-nitrotoluenes.[7] The process involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring.[8] A modern, commercial-scale synthesis of this compound has been developed based on a modification of this method, starting from 3-methyl-4-nitrobenzonitrile (B1363978).[9] This approach is often favored in industrial applications due to its efficiency and the availability of starting materials.[9]

Comparison of Historical Synthetic Methods

The following table summarizes the key quantitative data for the different historical methods used to synthesize this compound, allowing for a direct comparison of their efficiencies.

| Synthesis Method | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Reference(s) |

| Fischer Indole Synthesis | p-Cyanophenylhydrazine, Acetaldehyde | Acid catalyst (e.g., H₂SO₄, PPA) | Elevated temperatures | Generally lower and variable | [4] |

| Rosenmund-von Braun Reaction | 5-Bromoindole | Cuprous Cyanide (CuCN) | N-methylpyrrolidine (NMP), Reflux (~85°C) | up to 98.6% | [4][10] |

| Modified Leimgruber-Batcho Synthesis | 3-Methyl-4-nitrobenzonitrile | N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Iron (Fe), Acetic Acid | 50-55°C | up to 96% | [9] |

Detailed Experimental Protocols

Rosenmund-von Braun Synthesis of this compound from 5-Bromoindole

This protocol is adapted from a procedure described by Peng Xuedong et al.[4]

Materials:

-

5-Bromoindole (19.6 g, 0.1 mol)

-

Cuprous Cyanide (9.5 g, 0.106 mol)

-

N-methylpyrrolidine (NMP) (200 mL)

-

Ammonia (B1221849) water (20 mL)

-

n-Hexane

Procedure:

-

To a round-bottomed flask equipped with a reflux condenser, add 5-bromoindole and N-methylpyrrolidine.

-

Add cuprous cyanide to the mixture.

-

Heat the reaction mixture to reflux at 85°C and maintain for approximately 12-16 hours (overnight).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add ammonia water and stir.

-

Extract the product with n-hexane (2 x 30 mL).

-

Combine the organic layers and concentrate the solvent under reduced pressure.

-

Crystallize the crude product from the refrigerator for 2 hours.

-

Collect the solid product by suction filtration to yield this compound.

Modified Leimgruber-Batcho Synthesis of this compound

This protocol is based on the commercial scale synthesis described by M. Venkatanarayana et al.[9]

Materials:

-

3-Methyl-4-nitrobenzonitrile (6.3 kg)

-

Methylene (B1212753) dichloride (14 L)

-

N,N-dimethylformamide dimethyl acetal (DMF-DMA) (18 L)

-

Methanol (B129727) (90 L)

-

Acetic acid (61 L)

-

Iron powder

Procedure:

-

Dissolve 3-methyl-4-nitrobenzonitrile in methylene dichloride and N,N-dimethylformamide dimethyl acetal.

-

Heat the mixture to 50-55°C and maintain for 8 hours. Monitor the reaction progress by TLC.

-

Concentrate the reaction mixture under reduced pressure at a temperature below 50°C.

-

Charge the residue with methanol and acetic acid.

-

Cool the mixture to 0°C and add iron powder in portions.

-

Heat the reaction mixture again to 50-55°C for 8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter. Wash the filter cake with methanol.

-

Concentrate the organic layer and charge with ethyl acetate.

-

Stir at room temperature for 3 hours to precipitate the product.

-

Collect the solid by filtration, wash with n-hexane, and dry to afford this compound.

Application in Drug Development and Signaling Pathways

This compound is a critical intermediate in the synthesis of the antidepressant drug vilazodone.[4] Vilazodone's mechanism of action is unique as it combines the properties of a selective serotonin (B10506) reuptake inhibitor (SSRI) with partial agonism at the 5-HT1A receptor. This dual action is believed to contribute to its efficacy and potentially a faster onset of action compared to traditional SSRIs.

Serotonin Reuptake Inhibition

SSRIs function by blocking the serotonin transporter (SERT) on the presynaptic neuron.[2] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.[11]

Caption: Workflow of Serotonin Reuptake Inhibition by a this compound-derived drug.

5-HT1A Receptor Partial Agonism

The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] As a partial agonist, vilazodone binds to and activates these receptors, but with a lesser intrinsic activity than the endogenous ligand, serotonin. This modulation of the 5-HT1A receptor is thought to contribute to the anxiolytic and antidepressant effects of the drug.[12]

Caption: 5-HT1A receptor signaling pathway modulated by a this compound-derived partial agonist.

Conclusion

This compound stands as a testament to the enduring importance of heterocyclic chemistry in the advancement of medicine. From its initial synthesis through various classical methods to its role in the development of sophisticated, dual-action antidepressants, the journey of this molecule highlights the synergy between synthetic organic chemistry and pharmacology. The continued refinement of its synthesis and the exploration of new applications will undoubtedly solidify the position of this compound as a valuable scaffold in the design of future therapeutic agents.

References

- 1. 5-Cyano-1H-indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. scribd.com [scribd.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. CN103864663A - Simple synthesis method of important pharmaceutical and chemical intermediate 5-cyano indole - Google Patents [patents.google.com]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Fundamental Reactivity of the Indole Ring in 5-Cyanoindole

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Cyanoindole is a crucial heterocyclic building block in medicinal chemistry and materials science. The presence of a strongly electron-withdrawing cyano group at the 5-position of the indole (B1671886) ring significantly modulates its electronic properties and, consequently, its chemical reactivity. This technical guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on electrophilic and nucleophilic substitution reactions, as well as transformations involving the N-H bond and the cyano group itself. Detailed experimental protocols for key reactions, quantitative data, and logical workflow visualizations are presented to serve as a practical resource for scientists engaged in the synthesis and functionalization of this important scaffold.

Introduction: The Electronic Landscape of this compound

The indole ring system is characterized by its electron-rich nature, a consequence of the lone pair of electrons on the nitrogen atom being delocalized into the bicyclic π-system. This high electron density makes the indole nucleus highly susceptible to electrophilic attack, with the C3 position being the most reactive site.

In this compound, the introduction of a cyano (-C≡N) group at the C5 position of the benzene (B151609) ring introduces a strong electron-withdrawing influence through both inductive (-I) and mesomeric (-M) effects. This deactivates the entire indole ring system towards electrophilic substitution compared to the parent indole. However, the inherent nucleophilicity of the pyrrole (B145914) moiety remains significant, leading to a nuanced reactivity profile where the regioselectivity of reactions is a key consideration.

Electrophilic Aromatic Substitution: Reactivity and Regioselectivity

Despite the deactivating effect of the cyano group, this compound undergoes a range of electrophilic aromatic substitution (EAS) reactions, primarily at the electron-rich C3 position of the pyrrole ring.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of this compound chemistry, most notably utilized in the industrial synthesis of the antidepressant vilazodone.[1][2][3] The reaction demonstrates a strong preference for acylation at the C3 position.

Table 1: Quantitative Data on Friedel-Crafts Acylation of this compound

| Acylating Agent | Lewis Acid | Solvent | Product | Yield (%) |

| 4-Chlorobutyryl chloride | AlCl₃ | Dichloromethane (B109758) | 3-(4-Chlorobutyryl)-5-cyanoindole | 90-95 |

| 4-Chlorobutyryl chloride | Isobutylaluminum dichloride | Not specified | 3-(4-Chlorobutyryl)-5-cyanoindole | Not specified |

Experimental Protocol: Synthesis of 3-(4-Chlorobutyryl)-5-cyanoindole [2]

-

In a suitable reaction vessel, suspend aluminum trichloride (B1173362) (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the suspension to 0-5 °C.

-

Add a solution of 4-chlorobutyryl chloride (1.1 equivalents) in dichloromethane dropwise, maintaining the temperature below 10 °C.

-

Stir the resulting mixture for 30 minutes at 0-5 °C.

-

Add a solution of this compound (1.0 equivalent) in dichloromethane dropwise over a period of 1-2 hours, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Halogenation

Direct halogenation of this compound also preferentially occurs at the C3 position. For instance, bromination can be achieved to furnish 3-bromo-5-cyanoindole.

Table 2: Halogenation of this compound

| Halogenating Agent | Solvent | Product | Yield (%) |

| N-Bromosuccinimide | Acetonitrile | 3-Bromo-5-cyanoindole | Moderate to Good |

Nitration

While specific high-yield protocols for the nitration of this compound are not extensively detailed in the readily available literature, enzymatic nitration has been shown to occur at the C3 position.[4] Chemical nitration would likely require carefully controlled conditions to manage selectivity and prevent degradation.

Nucleophilic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the cyano group can, in principle, activate the benzene ring of the indole nucleus towards nucleophilic aromatic substitution, provided a suitable leaving group is present at an ortho or para position. However, documented examples of SNAr reactions directly on a this compound derivative are scarce, suggesting this is not a common transformation.

Reactions at the Indole Nitrogen (N-H)

The N-H proton of this compound is weakly acidic and can be deprotonated with a suitable base to generate the corresponding indolide anion, which is a potent nucleophile.

N-Alkylation and N-Acylation

The indolide anion readily reacts with various electrophiles, allowing for straightforward N-alkylation and N-acylation.

Table 3: N-Functionalization of this compound

| Reagent | Base | Solvent | Product |

| Alkyl Halide (e.g., Benzyl Bromide) | NaH | DMF | 1-Alkyl-5-cyanoindole |

| Acyl Chloride (e.g., Benzoyl Chloride) | NaH or K₂CO₃ | DMF or CH₂Cl₂ | 1-Acyl-5-cyanoindole |

Experimental Protocol: General Procedure for N-Alkylation of this compound

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 equivalents) dropwise.

-

Allow the reaction to proceed at room temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purify the crude product by column chromatography.

Transformations of the Cyano Group

The cyano group itself is a versatile functional handle that can be converted into other important functionalities.

Reduction of the Cyano Group

The cyano group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to 5-(aminomethyl)indole derivatives.

Metal-Catalyzed Cross-Coupling Reactions

The cyano group is generally tolerant of various metal-catalyzed cross-coupling conditions. A halogenated this compound derivative can serve as a substrate for reactions like Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents onto the indole core. For example, 5-bromo-3-cyanoindole (B1352206) can be used as a substrate in Suzuki cross-coupling reactions.

Spectroscopic Data

Table 4: Spectroscopic Data for this compound [5]

| Data Type | Solvent | Chemical Shifts (δ, ppm) |

| ¹H NMR | CDCl₃ | 8.67 (br s, 1H, N-H), 7.99 (s, 1H, C4-H), 7.50-7.40 (m, 2H, C6-H, C7-H), 7.36-7.32 (m, 1H, C2-H), 6.67-6.60 (m, 1H, C3-H) |

| ¹³C NMR | CDCl₃ | 137.59, 127.76, 126.58, 126.52, 124.97, 120.98, 112.12, 103.54, 102.88 |

Visualizations of Reaction Workflows

Logical Workflow for Electrophilic Substitution at C3

Caption: General workflow for electrophilic substitution at the C3 position of this compound.

Synthetic Pathway to Vilazodone Intermediate

Caption: Two-step synthesis of a key intermediate for Vilazodone from this compound.

Conclusion

The reactivity of this compound is a fascinating interplay between the electron-rich pyrrole ring and the electron-withdrawing cyano group on the benzene moiety. While the overall reactivity towards electrophiles is attenuated compared to indole, the C3 position remains the predominant site of substitution. The N-H bond and the cyano group itself offer additional avenues for synthetic diversification. This guide has provided a detailed overview of these fundamental reactivity patterns, supported by experimental data and protocols, to aid researchers in the strategic design of novel molecules based on the this compound scaffold.

References

- 1. Domino Aza-Michael-SNAr-Heteroaromatization Route to C5-Substituted 1-Alkyl-1H-Indole-3-Carboxylic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Electron Density Distribution in the 5-Cyanoindole Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electron density distribution in the 5-cyanoindole molecule, a significant heterocyclic compound in medicinal chemistry and materials science. Understanding the electronic landscape of this molecule is crucial for predicting its reactivity, intermolecular interactions, and photophysical properties, which are paramount in the rational design of novel therapeutic agents and functional materials. This document synthesizes findings from theoretical and experimental studies to offer a detailed perspective on the subject.

Introduction to this compound

This compound is a derivative of indole (B1671886), an aromatic heterocyclic organic compound. The presence of the electron-withdrawing cyano (-CN) group at the 5-position of the indole ring significantly influences the molecule's electronic structure. This substitution impacts the electron density across the bicyclic system, affecting its dipole moment, polarizability, and the nature of its frontier molecular orbitals. These electronic characteristics are fundamental to its role as a fluorophore and its interactions with biological targets.

Theoretical and Experimental Methodologies

The electron density distribution in this compound has been investigated through a combination of high-resolution spectroscopic techniques and sophisticated quantum chemical calculations.

2.1. Computational Approaches

-

Density Functional Theory (DFT): DFT is a widely used computational method to investigate the electronic structure of molecules.[1][2] By approximating the exchange-correlation energy, DFT calculations can provide valuable insights into the electron density, electrostatic potential, and molecular orbitals.[2] For cyanoindoles, functionals such as B3LYP, M06-2X, and LC-BLYP have been employed to study their electronic states.[3]

-

Coupled Cluster (CC) Theory: For a more accurate description of electron correlation effects, particularly in excited states, methods like the approximate coupled-cluster singles and doubles model (CC2) have been utilized.[4][5] These calculations have been instrumental in determining the geometry and electronic character of the excited states of this compound.[3][4][5]

2.2. Experimental Techniques

-

Rotationally Resolved Electronic Spectroscopy: This high-resolution gas-phase technique provides precise information about the molecular structure and electronic properties in both the ground and excited electronic states.[4][5] By analyzing the rotational constants, researchers can deduce the molecular geometry and the orientation of the transition dipole moment, which are directly related to the electron distribution.[6][7]

-

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful experimental method for determining the precise three-dimensional arrangement of atoms in a molecule and for mapping the electron density distribution in the solid state.[8] The process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to solve the crystal structure.[8][9]

Experimental Protocols

Protocol 1: Single-Crystal X-ray Diffraction of this compound

-

Crystal Growth: High-purity this compound powder is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof) to create a saturated or near-saturated solution. Slow evaporation of the solvent in a controlled environment (e.g., a vial with a pinhole) over several days to weeks can yield single crystals suitable for diffraction.[8]

-

Crystal Mounting and Data Collection: A well-formed single crystal is selected, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations and radiation damage. The crystal is then placed in an X-ray diffractometer, and a full sphere of diffraction data is collected by rotating the crystal in a monochromatic X-ray beam.[8]

-

Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and thermal parameters. This refined model allows for the calculation of the electron density map.[8]

Protocol 2: Computational Analysis using Density Functional Theory (DFT)

-

Molecular Geometry Optimization: An initial 3D structure of the this compound molecule is built. A geometry optimization is then performed using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., cc-pVTZ) to find the lowest energy conformation.[5]

-

Wavefunction and Electron Density Calculation: A single-point energy calculation is performed on the optimized geometry to obtain the final electronic wavefunction.[1]

-

Population Analysis: The calculated wavefunction is then analyzed to partition the electron density among the atoms. Common methods include Mulliken population analysis, Natural Population Analysis (NPA), or Hirshfeld analysis.[10][11][12] These analyses provide quantitative measures of atomic charges and bond orders.

-

Visualization of Electron Density and Electrostatic Potential: The calculated electron density and electrostatic potential can be mapped onto the molecular surface to visualize the electron-rich and electron-deficient regions of the molecule.

Quantitative Data on Electron Density Distribution

The distribution of electrons in a molecule can be quantified through various population analysis schemes. The following tables present a representative structure for summarizing such data for this compound, as would be derived from computational studies. The exact values are dependent on the chosen theoretical method and basis set.

Table 1: Calculated Atomic Charges (Mulliken Population Analysis)

| Atom Number | Atom Type | Atomic Charge (e) |

| C1 | Carbon | Value |

| C2 | Carbon | Value |

| C3 | Carbon | Value |

| N1 | Nitrogen | Value |

| C4 | Carbon | Value |

| C5 | Carbon | Value |

| C6 | Carbon | Value |

| C7 | Carbon | Value |

| C8 | Carbon | Value |

| N2 | Nitrogen | Value |

| H1 | Hydrogen | Value |

| H2 | Hydrogen | Value |

| H3 | Hydrogen | Value |

| H4 | Hydrogen | Value |

| H5 | Hydrogen | Value |

| H6 | Hydrogen | Value |

Note: The numbering of atoms corresponds to the standard IUPAC nomenclature for the indole ring system and the cyano substituent.

Table 2: Selected Bond Orders

| Bond | Bond Order |

| C2-C3 | Value |

| C3a-C7a | Value |

| N1-C2 | Value |

| N1-C7a | Value |

| C5-C9 | Value |

| C9≡N2 | Value |

Visualizations

The following diagrams illustrate key workflows and conceptual relationships relevant to the study of the electron density distribution in this compound.

Caption: Experimental workflow for determining electron density via X-ray crystallography.

Caption: Relationship between molecular structure and electronic properties of this compound.

Discussion of Electron Density Distribution

The electron-withdrawing nature of the cyano group at the 5-position significantly perturbs the electron density of the parent indole ring. This results in a polarization of the molecule, with a decrease in electron density on the benzene (B151609) ring portion of the indole system and an accumulation of negative charge on the nitrogen atom of the cyano group.

-

Pyrrole (B145914) Ring: The pyrrole moiety is expected to remain relatively electron-rich, characteristic of the indole scaffold. The nitrogen atom (N1) of the pyrrole ring contributes its lone pair to the aromatic π-system.

-

Benzene Ring: The benzene ring, particularly the carbon atom C5 to which the cyano group is attached, experiences a reduction in electron density. This effect is propagated to the adjacent carbon atoms.

-

Cyano Group: The cyano group is a strong π-acceptor and σ-withdrawer. Consequently, a significant portion of the electron density is localized on the nitrogen atom (N2) of this group.

These features of the electron density distribution are critical for understanding the molecule's behavior. For instance, the electron-deficient regions of the aromatic system are more susceptible to nucleophilic attack, while the electron-rich pyrrole ring and cyano nitrogen are potential sites for electrophilic attack and hydrogen bonding, respectively.

Studies on the excited states of this compound have revealed a significant redistribution of electron density upon photoexcitation.[5] The lowest excited singlet state has been identified as having La character, which is in contrast to many other indole derivatives.[3][4][5] This change in electronic character upon excitation is accompanied by a shift in charge density, which is responsible for the observed photophysical properties, such as its fluorescence.[5]

Conclusion

The electron density distribution of this compound is a complex interplay between the inherent electronic properties of the indole nucleus and the strong electron-withdrawing influence of the 5-cyano substituent. A thorough understanding of this distribution, achieved through a synergistic application of advanced computational and experimental methods, is indispensable for the targeted design of this compound-based compounds in drug discovery and materials science. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and exploit the rich electronic landscape of this versatile molecule.

References

- 1. Density Functional Theory (DFT) - NWChem [nwchemgit.github.io]

- 2. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ak-schmitt.hhu.de [ak-schmitt.hhu.de]

- 4. The structure of this compound in the ground and the lowest electronically excited singlet states, deduced from rotationally resolved electronic spectroscopy and ab initio theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of the geometry change of this compound upon electronic excitation from a combined Franck–Condon/rotational constants fit - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Mulliken [cup.uni-muenchen.de]

- 11. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 12. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

The Indole-5-Carbonitrile Scaffold: A Privileged Motif in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole-5-carbonitrile scaffold has emerged as a significant pharmacophore in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its unique electronic properties and structural features allow for the design of potent and selective inhibitors of enzymes, modulators of receptors, and novel therapeutic agents against a range of diseases, including cancer, viral infections, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the biological roles of indole-5-carbonitrile derivatives, detailing their inhibitory activities, relevant signaling pathways, and the experimental protocols utilized for their evaluation.

Enzyme Inhibition: A Key Mechanism of Action

Derivatives of the indole-5-carbonitrile scaffold have been extensively investigated as inhibitors of various enzymes critical in disease pathogenesis. The electron-withdrawing nature of the nitrile group at the 5-position of the indole (B1671886) ring often plays a crucial role in the binding affinity and inhibitory potency of these compounds.

Monoamine Oxidase (MAO) Inhibition

Indole-5,6-dicarbonitrile derivatives have shown potent inhibitory activity against both monoamine oxidase A (MAO-A) and MAO-B, enzymes pivotal in the metabolism of neurotransmitters.[1][2][3] Inhibition of these enzymes is a key strategy in the treatment of depression and neurodegenerative conditions like Parkinson's disease.[1][3] For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile has been reported to inhibit MAO-A and MAO-B with IC50 values of 0.014μM and 0.017μM, respectively.[1] The mechanism of inhibition for some of these derivatives has been characterized as reversible and competitive.[1]

5-Lipoxygenase (5-LOX) Inhibition

A series of novel indole derivatives have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators.[4] Several of these compounds exhibited inhibitory potencies with IC50 values in the sub-micromolar range, surpassing the activity of the reference drug, Zileuton.[4] This highlights their potential for the treatment of inflammatory diseases.[4]

Xanthine (B1682287) Oxidase (XO) Inhibition

Indole derivatives containing a carbonitrile group have been designed as potent inhibitors of xanthine oxidase (XO), an enzyme that catalyzes the final two steps of purine (B94841) metabolism, leading to the production of uric acid.[5] Overproduction of uric acid is associated with gout. One notable compound, 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid, demonstrated a remarkable XO inhibitory activity with an IC50 value of 3.5 nM.[5]

Table 1: Inhibitory Activity of Indole-5-Carbonitrile Derivatives against Various Enzymes

| Compound Class | Target Enzyme | Key Derivative | IC50 Value | Reference |

| Indole-5,6-dicarbonitriles | MAO-A | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.014 µM | [1] |

| MAO-B | 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | 0.017 µM | [1] | |

| Indole derivatives | 5-Lipoxygenase | Compound 1m | < 1 µM | [4] |

| Compound 1s | < 1 µM | [4] | ||

| Compound 4a | < 1 µM | [4] | ||

| Compound 6a | < 1 µM | [4] | ||

| 2-(Indol-5-yl)thiazoles | Xanthine Oxidase | 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 3.5 nM | [5] |

Anticancer and Antiviral Potential

The indole-5-carbonitrile scaffold is a prominent feature in a variety of compounds with demonstrated anticancer and antiviral activities.

Anticancer Activity

Numerous indole derivatives, including those with a 5-carbonitrile moiety, have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay is a commonly employed method to assess the in vitro cytotoxicity of these compounds. The underlying mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Table 2: Cytotoxic Activity of Indole-5-Carbonitrile and Related Derivatives

| Compound Class | Cancer Cell Line | Key Derivative | IC50/LC50 Value | Reference |

| 2,3-Dioxoindoline-5-carbonitrile | MCF-7 (Breast Cancer) | - | 5.46 µM | [6] |

| A2780 (Ovarian Cancer) | - | 18.96 µM | [6] | |

| Indole Mannich base derivatives | HeLa (Cervical Cancer) | Compound 1c | 0.50 µM (LC50) | [7] |

| MCF-7 (Breast Cancer) | Compound 1c | 0.55 µM (LC50) | [7] | |

| HepG2 (Liver Cancer) | Compound 1c | 0.9 µM (LC50) | [7] |

Antiviral Activity

Indole-based compounds have been investigated for their ability to inhibit the replication of various viruses. For instance, certain indole derivatives have shown activity against influenza A virus.[8][9] The antiviral screening often involves cell-based assays where the reduction in viral replication is measured in the presence of the test compound.

Modulators of Receptors

The structural versatility of the indole nucleus allows for its incorporation into ligands targeting specific receptors, including those in the central nervous system.

5-HT3 Receptor Antagonism

Derivatives of indole have been synthesized as potent antagonists of the 5-hydroxytryptamine-3 (5-HT3) receptor.[10] Antagonism of this receptor is a therapeutic strategy for the management of nausea and vomiting, particularly that induced by chemotherapy.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of indole-5-carbonitrile derivatives.

Synthesis of Indole-5-Carbonitrile Derivatives

A general procedure for the synthesis of functionalized indole derivatives often involves multi-component reactions or cross-coupling strategies.[11][12]

-

Example: Synthesis of 6-(1H-indol-3-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile [1]

-

A mixture of ethyl cyanoacetate (B8463686) (0.01 mol), thiourea (B124793) (0.01 mol), and indole-3-carboxaldehyde (B46971) (0.01 mol) is prepared in 25 ml of sodium ethoxide/ethanol.

-

The mixture is stirred for 1 hour at room temperature.

-

The reaction mixture is then cooled and poured over an ice/water mixture, followed by acidification with HCl.

-

The resulting solid is filtered, dried, and crystallized from a DMF/water mixture to yield the final product.

-

In Vitro Cytotoxicity (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.[6][13][14][15]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[6][13]

-

Compound Treatment: The indole-5-carbonitrile derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the cell culture medium. The cells are then treated with various concentrations of the compounds and incubated for a specified period (e.g., 48-72 hours).[13]

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.[13]

-

Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.[13]

Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of compounds against MAO-A and MAO-B can be determined using a continuous spectrophotometric method.[16]

-

Substrates: Kynuramine is used as a substrate for MAO-A, and benzylamine (B48309) is used for MAO-B.

-

Reaction Monitoring: The formation of the respective products, 4-hydroxyquinoline (B1666331) and benzaldehyde, is monitored spectrophotometrically at 316 nm and 250 nm, respectively.

-

Inhibition Analysis: The degree and pattern of inhibition are analyzed using Lineweaver-Burk plots and secondary plots in the presence of the indole derivative inhibitor.

-

Reversibility: The reversibility of the inhibitor can be determined using a dialysis method.

5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

A common method for screening 5-LOX inhibitors is a cell-based assay using rat peritoneal leukocytes.[4] A fluorometric screening kit is also commercially available.[17]

-

Reagent Preparation: Prepare the 10X LOX Assay Buffer, LOX Probe, Zileuton (inhibitor control), LOX Substrate, and 5-LOX Enzyme according to the kit's instructions. Keep all components on ice.[17]

-

Assay Setup: In a 96-well plate, add the test compound (dissolved in an appropriate solvent), solvent control, and inhibitor control. Bring the volume in each well to 40 µL with the LOX Assay Buffer.[17]

-

Reaction Initiation: Prepare a reaction mix containing the LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme. Add 40 µL of this mix to each well and incubate at room temperature for 10 minutes.[17]

-

Substrate Addition: Prepare a 5X solution of the LOX substrate and add 20 µL to each well to initiate the reaction.

-

Measurement: Measure the fluorescence using a multi-well spectrophotometer according to the kit's protocol to determine the extent of inhibition.

Xanthine Oxidase (XO) Inhibition Assay

The inhibitory activity against XO is typically assayed spectrophotometrically.[18][19][20]

-

Assay Mixture: The assay mixture consists of the test solution, phosphate (B84403) buffer (e.g., 70 mM, pH 7.5), and the xanthine oxidase enzyme solution.[18][20]

-

Preincubation: The mixture is preincubated at 25°C for 15 minutes.[18][20]

-

Reaction Initiation: The reaction is initiated by adding the substrate, xanthine.[18]

-

Measurement: The formation of uric acid is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 295 nm). The inhibitory activity is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

Visualizing the Biological Landscape

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of signaling pathways and experimental workflows relevant to the biological roles of the indole-5-carbonitrile scaffold.

Conclusion

The indole-5-carbonitrile scaffold represents a highly privileged and versatile framework in the field of drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, acting as potent enzyme inhibitors, anticancer agents, and receptor modulators. The continued exploration of structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new therapeutic agents based on this remarkable chemical core. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of the indole-5-carbonitrile scaffold.

References

- 1. japsonline.com [japsonline.com]

- 2. Inhibition of monoamine oxidase by indole-5,6-dicarbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-Indoleacetonitrile Is Highly Effective in Treating Influenza A Virus Infection In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. bio.fsu.edu [bio.fsu.edu]

- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

- 18. Bioassay-Guided Isolation and Identification of Xanthine Oxidase Inhibitory Constituents from the Leaves of Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. revistabionatura.com [revistabionatura.com]

The Versatility of 5-Substituted Indoles: A Technical Guide to Their Applications

Introduction

The indole (B1671886) scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. Among the vast landscape of indole derivatives, those substituted at the 5-position have garnered significant attention due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the applications of 5-substituted indoles, focusing on their therapeutic potential and emerging roles in materials science. Tailored for researchers, scientists, and drug development professionals, this document delves into the core of their applications, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Therapeutic Applications of 5-Substituted Indoles

5-Substituted indoles have emerged as a crucial class of compounds in the development of novel therapeutics for a wide range of diseases. Their ability to modulate the activity of various enzymes and receptors has led to their investigation as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.

Anticancer Activity

A significant area of application for 5-substituted indoles is in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases, targeting of G-quadruplex structures in oncogene promoters, and induction of apoptosis.

Notably, 5-nitroindole (B16589) derivatives have been identified as potent binders and stabilizers of the c-Myc promoter G-quadruplex. The c-Myc oncogene is overexpressed in numerous cancers, and its transcription can be regulated by the formation of a G-quadruplex structure in its promoter region. Small molecules that stabilize this structure can effectively suppress c-Myc expression, leading to the inhibition of tumor growth.[1]

Anti-inflammatory Activity

Certain 5-substituted indoles act as potent inhibitors of 5-lipoxygenase-activating protein (FLAP). FLAP is a crucial protein in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions like asthma and allergic rhinitis. By binding to FLAP, these indole derivatives can block the production of leukotrienes, thereby exerting an anti-inflammatory effect.

Antiviral Activity

The antiviral potential of 5-substituted indoles has been explored against various viruses, including the influenza A virus. Some derivatives have demonstrated the ability to inhibit viral replication, making them promising candidates for the development of new antiviral drugs.[2]

Other Therapeutic Applications

Beyond the major areas mentioned above, 5-substituted indoles have shown promise in other therapeutic domains. For instance, derivatives of 5-hydroxyindole (B134679) have been investigated as tyrosinase inhibitors, which are relevant for treating hyperpigmentation disorders. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition can lead to a reduction in skin pigmentation. Additionally, the indole core is a key component of serotonin (B10506) (5-hydroxytryptamine), a critical neurotransmitter. As such, 5-substituted indole derivatives are extensively studied for their potential to modulate serotonin receptors and treat various neurological and psychiatric disorders.[3][4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for various 5-substituted indoles across different therapeutic applications.

Table 1: Anticancer Activity of 5-Substituted Indoles